3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid - 6715-91-9

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Catalog Number: EVT-1728963
CAS Number: 6715-91-9
Molecular Formula: C6H7IN2O2
Molecular Weight: 266.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Suzuki Coupling: The iodine atom can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce various aryl or heteroaryl groups at the 4-position of the pyrazole ring [].
  • Amide Formation: The carboxylic acid group can be converted to amides by reacting with amines in the presence of a coupling agent like HATU or EDC [, ].
Applications
  • Medicinal Chemistry: Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties [, , , , , ]. Thus, 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid could be explored for potential medicinal applications.
  • Material Science: The iodine atom in the molecule makes it a potential candidate for building blocks in organometallic frameworks or as a precursor for conducting polymers [].

(S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid

Compound Description: (S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid is a compound investigated for its potential use in pharmaceutical dosage forms. Research on this compound primarily focuses on identifying and characterizing its crystalline forms and salts to optimize its formulation and delivery for therapeutic purposes [, ].

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

Compound Description: These compounds are pyrazole derivatives synthesized and evaluated for their antimicrobial properties []. They have demonstrated potent growth inhibition against drug-resistant Staphylococcus aureus and Acinetobacter baumannii strains, showing minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL. Importantly, these compounds also exhibited low toxicity toward human cells, making them promising candidates for developing new antibiotics.

Bis(4-iodo-1H-pyrazol-1-yl)methane (ipzm) and Bis(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methane (idmpzm)

Compound Description: These compounds, ipzm and idmpzm, are utilized as ligands in the synthesis of coordination polymers with copper halides and cyanide []. These polymers exhibit fascinating two-dimensional and three-dimensional structures depending on the specific copper salt and ligand employed. Furthermore, research has explored the luminescent properties of these coordination polymers, revealing potential applications as functional materials.

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Derivatives

Compound Description: This series of compounds was designed and synthesized to investigate their antitubercular activities []. Compounds with electron-donating substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring, specifically compounds 6b and 6h, exhibited the most potent activity against Mycobacterium tuberculosis. These findings highlight the importance of substituent effects on biological activity and provide insights for developing novel antitubercular agents.

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile Heminaphthyldisulfonate

Compound Description: This compound exhibits inhibitory activity against Janus kinases (JAKs) []. JAK inhibitors have emerged as potential therapeutics for various immune-mediated diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. The development of this compound exemplifies the ongoing research efforts to identify novel JAK inhibitors for treating these debilitating conditions.

3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines, and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

Compound Description: These compounds were investigated for their diverse pharmacological effects, including platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities []. Some compounds within this series exhibited superior or comparable platelet antiaggregating activity to acetylsalicylic acid. These findings underscore the potential of these compounds as valuable leads for developing novel therapeutics targeting various physiological systems.

3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamines

Compound Description: This series of compounds was synthesized and evaluated for their pharmacological activities []. These compounds exhibited various effects, including sedative, local anesthetic, and platelet antiaggregating activities. Notably, some compounds displayed remarkable platelet antiaggregating activity in vitro and moderate analgesic and anti-inflammatory activities in animal models.

4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine

Compound Description: This compound is a 4-iodo-1H-pyrazole derivative that has been structurally characterized by X-ray crystallography []. The study elucidated its crystal packing arrangement, which involves weak C—H⋯O interactions between molecules.

Properties

CAS Number

6715-91-9

Product Name

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

IUPAC Name

3-(4-iodopyrazol-1-yl)propanoic acid

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

InChI

InChI=1S/C6H7IN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

MIJGHVPPRUSELK-UHFFFAOYSA-N

SMILES

C1=C(C=NN1CCC(=O)O)I

Canonical SMILES

C1=C(C=NN1CCC(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.